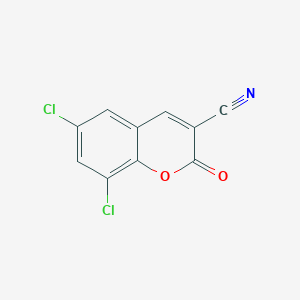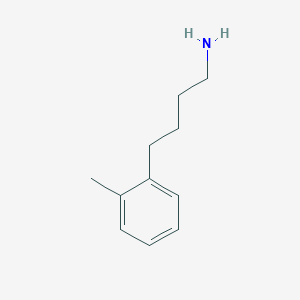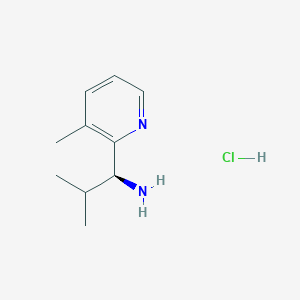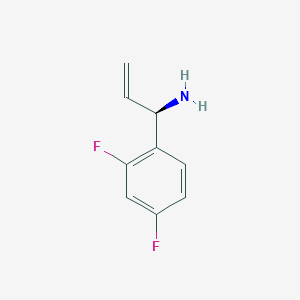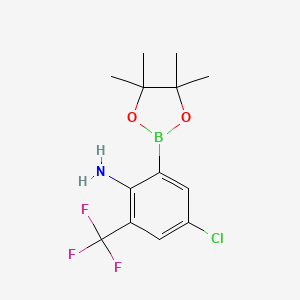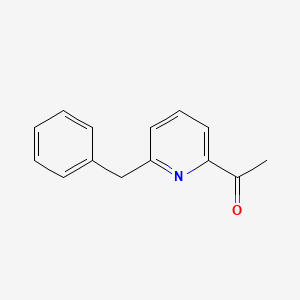![molecular formula C6H4ClN3O B15234065 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B15234065.png)
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.
Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[2,3-d]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yields and purity. This includes precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as nucleophilic aromatic substitution.
Cross-Coupling Reactions: Catalyzed by palladium and mediated by copper, including Suzuki coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves nucleophiles like amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions often include derivatives with modified functional groups, which can be further utilized in the synthesis of complex organic compounds.
科学的研究の応用
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases
Organic Synthesis: Its unique structure makes it valuable in the synthesis of complex organic molecules.
Materials Science: It is explored for use in organic electronics and as ligands for catalysis.
作用機序
The mechanism of action of 4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar core structure but differs in the position of the chlorine atom.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in kinase inhibitor development.
Uniqueness
4-Chloro-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one is unique due to its specific ring fusion and chlorine substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in drug discovery and other scientific research fields.
特性
分子式 |
C6H4ClN3O |
|---|---|
分子量 |
169.57 g/mol |
IUPAC名 |
4-chloro-5,6-dihydropyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-3-1-8-6(11)4(3)9-2-10-5/h2H,1H2,(H,8,11) |
InChIキー |
WUTNMHKJEUEAJO-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C(=O)N1)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



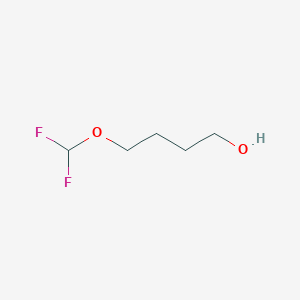
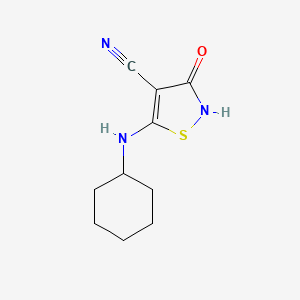

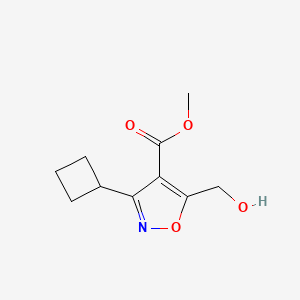
![5-{5-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B15234026.png)
